6-Chloro-11-hydroxytetracene-5,12-dione
Overview
Description
6-Chloro-11-hydroxytetracene-5,12-dione is a chemical compound known for its unique structure and properties It belongs to the class of tetracene derivatives, which are polycyclic aromatic hydrocarbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-11-hydroxytetracene-5,12-dione typically involves multi-step organic reactions. One common method includes the chlorination of tetracene-5,12-dione, followed by hydroxylation. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-11-hydroxytetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Halogenation and other substitution reactions can modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of tetracene, such as quinones, hydroquinones, and halogenated tetracenes
Scientific Research Applications
6-Chloro-11-hydroxytetracene-5,12-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s interactions with biological molecules are studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of organic electronic materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Chloro-11-hydroxytetracene-5,12-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapy. Additionally, it may interact with specific enzymes and proteins, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Tetracene-5,12-dione: A closely related compound with similar structural features but lacking the chlorine and hydroxyl groups.
11-Hydroxytetracene-5,12-dione: Similar to 6-Chloro-11-hydroxytetracene-5,12-dione but without the chlorine atom.
6-Chlorotetracene-5,12-dione: Lacks the hydroxyl group present in this compound.
Uniqueness
This compound is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-chloro-11-hydroxytetracene-5,12-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClO3/c19-15-9-5-1-2-6-10(9)17(21)14-13(15)16(20)11-7-3-4-8-12(11)18(14)22/h1-8,21H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKQRHBIHGHVAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=C2Cl)C(=O)C4=CC=CC=C4C3=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284935 | |
Record name | 6-chloro-11-hydroxytetracene-5,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6336-85-2 | |
Record name | NSC39896 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39896 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-chloro-11-hydroxytetracene-5,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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